molecular formula C12H7BrFNO3 B2467082 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid CAS No. 953901-37-6

6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid

Cat. No.: B2467082
CAS No.: 953901-37-6
M. Wt: 312.094
InChI Key: PGPHGIWPCDRYEY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic Acid

The chemical identity of this compound is firmly established through multiple standardized identification systems and nomenclature conventions. The compound is officially registered with the Chemical Abstracts Service under the number 953901-37-6, providing a unique identifier for this specific molecular structure. According to the PubChem chemical database, this compound is assigned the PubChem Compound Identifier number 16784195, which serves as a permanent numerical identifier within this comprehensive chemical information resource.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the full chemical name accurately describes the molecular structure and substitution pattern. The compound features a pyridine ring system with a carboxylic acid group attached at the 3-position, connected through an oxygen atom to a phenyl ring that contains both bromine and fluorine substituents at the 2- and 4-positions, respectively. Alternative nomenclature systems and synonyms include various abbreviated forms such as DNB90137, AKOS000141717, and EN300-43826, which serve as catalog identifiers for commercial suppliers and research institutions.

The molecular formula C12H7BrFNO3 provides a precise elemental composition, indicating the presence of twelve carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms. The structural complexity arises from the phenoxy linkage connecting two distinct aromatic ring systems, creating a biaryl ether structure with specific substitution patterns that influence both chemical reactivity and physical properties.

Identification Parameter Value
Chemical Abstracts Service Number 953901-37-6
PubChem Compound Identifier 16784195
Molecular Formula C12H7BrFNO3
Molecular Weight 312.09 g/mol
MDL Number MFCD09730927

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a sophisticated example of heterocyclic chemistry principles, combining multiple functional groups that contribute to its distinctive chemical behavior and synthetic utility. The pyridine core serves as a fundamental heterocyclic aromatic system containing nitrogen as the heteroatom, which significantly influences the electronic properties and reactivity patterns of the entire molecule. The nitrogen atom within the pyridine ring creates an electron-deficient aromatic system compared to benzene, making the ring susceptible to nucleophilic attack while simultaneously serving as a potential coordination site for metal complexes.

The phenoxy substituent at the 6-position of the pyridine ring establishes an ether linkage that provides conformational flexibility while maintaining electronic conjugation between the two aromatic systems. This structural feature enables π-π stacking interactions and enhances the compound's ability to engage in various molecular recognition processes. The strategic placement of halogen substituents on the phenyl ring creates additional sites for chemical modification and influences both the electronic distribution and steric environment of the molecule.

The presence of both bromine and fluorine atoms introduces significant electronic effects through their differing electronegativity values and atomic sizes. Fluorine, being the most electronegative element, creates a strong electron-withdrawing effect that can influence the acidity of the carboxylic acid group and the overall reactivity of the aromatic systems. Bromine, while less electronegative than fluorine, provides a larger atomic radius and different polarizability characteristics that can affect intermolecular interactions and serve as a reactive site for further chemical transformations.

The carboxylic acid functional group positioned at the 3-position of the pyridine ring introduces both hydrogen bonding capabilities and ionizable properties under physiological conditions. This functional group can form hydrogen bonds with biological targets and other molecules, significantly influencing the compound's behavior in both chemical reactions and biological systems. The combination of these structural elements creates a molecule capable of participating in various chemical reactions including nucleophilic substitution, oxidation, reduction, and coupling reactions.

Research has demonstrated that compounds containing similar structural motifs exhibit enhanced binding affinity and specificity when interacting with biological receptors, primarily due to their ability to engage in multiple types of molecular interactions simultaneously. The heterocyclic nature of this compound positions it within a class of molecules that are particularly valuable for medicinal chemistry applications, where the pyridine core has been shown to improve metabolic stability, permeability, and biological potency compared to purely carbocyclic analogs.

Structural Feature Chemical Significance
Pyridine Ring Electron-deficient aromatic system with coordination potential
Phenoxy Linkage Provides conformational flexibility and electronic conjugation
Bromine Substituent Reactive site for further chemical transformations
Fluorine Substituent Strong electron-withdrawing effect influencing molecular properties
Carboxylic Acid Group Hydrogen bonding capability and ionizable under physiological conditions

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of heterocyclic chemistry and the systematic exploration of pyridine derivatives for various applications. According to chemical database records, this specific compound was first documented and characterized in 2007, with its initial entry into the PubChem database occurring on November 13, 2007. The compound's most recent structural and property modifications were recorded as recently as May 18, 2025, indicating ongoing research interest and potential applications development.

The synthesis and characterization of this compound emerged during a period of intense research focus on pyridine-containing heterocycles, which gained significant momentum throughout the early 21st century. The development of efficient synthetic methodologies for pyridine derivatives has been driven by their recognized importance in pharmaceutical chemistry, where pyridine-containing compounds have demonstrated superior pharmacokinetic properties compared to their carbocyclic counterparts. Research conducted over the past decade has shown that pyridine motifs can improve metabolic stability by factors exceeding 160-fold in certain cases, while also enhancing cellular permeability and biological potency.

The specific structural arrangement found in this compound represents an evolution in synthetic strategy toward creating molecules with multiple reactive sites and enhanced biological activity profiles. The incorporation of both bromine and fluorine substituents reflects advances in halogenation chemistry, particularly the development of selective methods for introducing halogens at specific positions on aromatic rings. Recent research has highlighted the importance of halogenation reactions in pyridine chemistry, with new methodologies enabling selective functionalization at previously challenging positions such as the 3-position.

The compound's emergence as a research tool and synthetic intermediate coincides with broader trends in medicinal chemistry toward developing more sophisticated heterocyclic scaffolds. The phenoxy linkage connecting two aromatic systems represents a structural motif that has gained recognition for its ability to provide both rigidity and flexibility in molecular design, allowing for precise control over three-dimensional molecular geometry while maintaining electronic communication between aromatic systems.

Contemporary research applications of this compound have expanded beyond its initial characterization to include its use as a versatile building block for the synthesis of more complex molecules. The compound's ability to undergo various chemical transformations, including nucleophilic substitution reactions at the bromine site and metal-catalyzed coupling reactions, has made it particularly valuable for medicinal chemistry applications where structural diversity is essential. The historical trajectory of this compound's development illustrates the continued importance of systematic synthetic chemistry in creating molecular tools that enable advancement in both fundamental research and practical applications.

Historical Milestone Date Significance
Initial Database Entry November 13, 2007 First documented characterization and chemical identification
Recent Property Update May 18, 2025 Ongoing research interest and applications development
Commercial Availability Multiple suppliers Establishment as research-grade chemical reagent

Properties

IUPAC Name

6-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-9-5-8(14)2-3-10(9)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHGIWPCDRYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid typically involves several steps. One common method includes the reaction of 2-bromo-4-fluorophenol with 3-chloropyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, facilitating the study of reaction mechanisms and biochemical pathways. Its halogen substituents (bromine and fluorine) enhance its reactivity, allowing for various chemical transformations such as:

  • Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
  • Coupling Reactions: It participates in palladium-catalyzed coupling reactions to form biaryl compounds.

Biological Research

In biological contexts, this compound is utilized for:

  • Biochemical Assays: It aids in developing assays that study enzyme activity or receptor interactions.
  • Mechanism of Action Studies: The presence of bromine and fluorine allows it to engage strongly with biological molecules, influencing their activity. The carboxylic acid group can form hydrogen bonds, further modulating its behavior within biological systems .

Case studies have shown that compounds similar to this compound have been effective in inhibiting specific biological pathways, such as immune checkpoints in cancer therapy, highlighting its potential as a lead compound for drug development .

Industrial Applications

In industrial chemistry, this compound is valuable for:

  • Production of Specialty Chemicals: Its unique structure is leveraged to synthesize specialty chemicals used in various applications.
  • Material Science: It contributes to developing advanced materials with specific properties for electronics and coatings .

Mechanism of Action

The mechanism of action of 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid (CAS: MLS000705740): Substituents: A 4-bromophenyl group at the 6-position and a methyl group at the 2-position. The methyl group introduces steric hindrance, which may restrict conformational flexibility .
  • 4-Bromo-6-methyl-3-pyridinecarboxylic acid (CAS: 1060805-96-0):

    • Substituents: Bromine at the 4-position and methyl at the 6-position.
    • Key differences: The altered bromine position on the pyridine ring reduces resonance stabilization of the carboxylic acid group, impacting acidity (pKa) and metal-coordination properties. This compound is widely used in agrochemical synthesis .

Halogenated Phenoxy Derivatives

  • 6-(4-Bromo-2-fluorophenoxy)hexanenitrile (CAS: 1341163-32-3): Substituents: A bromo-fluorophenoxy group similar to the target compound but attached to a hexanenitrile chain instead of pyridine. Key differences: The nitrile group and aliphatic chain enhance lipophilicity, making this compound more suited for membrane permeability studies in drug discovery .
  • 6-(Trifluoromethoxy)pyridine-3-carboxylic acid (CAS: 867131-26-8): Substituents: A trifluoromethoxy group at the 6-position.

Heterocyclic Core Modifications

  • 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 2060037-41-2):
    • Substituents: A bromophenylmethyl group and trifluoromethyl-pyrrolidine core.
    • Key differences: The pyrrolidine ring introduces conformational rigidity and basicity, contrasting with the planar pyridine ring. This structural variation is critical for targeting ion channels or G-protein-coupled receptors .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Applications References
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid Pyridine 2-Bromo-4-fluorophenoxy, COOH 326.11 Drug synthesis, catalysis
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid Pyridine 4-Bromophenyl, 2-methyl, COOH 292.13 Agrochemical intermediates
4-Bromo-6-methyl-3-pyridinecarboxylic acid Pyridine 4-Bromo, 6-methyl, COOH 232.03 Pharmaceutical building blocks
6-(Trifluoromethoxy)pyridine-3-carboxylic acid Pyridine 6-Trifluoromethoxy, COOH 237.12 Enzyme inhibitors
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid Pyrrolidine 4-Bromophenylmethyl, CF3, COOH 377.18 Neuropharmacology

Research Findings and Trends

  • Reactivity: The bromine in this compound facilitates palladium-catalyzed cross-coupling reactions, a property shared with 4-Bromo-6-methyl-3-pyridinecarboxylic acid but less pronounced in non-brominated analogs .
  • Biological Activity : Fluorine and bromine synergistically enhance binding to targets like TRP channels, as seen in analogs such as M8-An (a TRPM8 antagonist with similar halogenated motifs) .
  • Solubility : Carboxylic acid-containing pyridines generally exhibit higher aqueous solubility than nitrile or trifluoromethyl derivatives, critical for pharmacokinetic optimization .

Biological Activity

6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a synthetic organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula: C₁₃H₈BrFNO₃
  • Molecular Weight: 312.09 g/mol
  • Functional Groups: Carboxylic acid, bromine atom, fluorine atom
  • Structure: The compound features a pyridine ring substituted with a phenoxy group that contains both bromine and fluorine atoms.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

  • Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological targets, enhancing its interaction with proteins and enzymes.
  • Halogen Bonding: The presence of bromine and fluorine allows for strong interactions with nucleophilic sites on biomolecules, potentially influencing their activity.
  • Modulation of Enzymatic Activity: The compound has been shown to bind to specific enzymes, modulating their function and affecting metabolic pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit the PD-1/PD-L1 immune checkpoint pathway, which is crucial for tumor immune evasion .

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial efficacy:

  • Gram-positive bacteria: MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis.
  • Gram-negative bacteria: MIC values from 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli.
  • Fungi: MIC values of 16.69 to 78.23 µM against Candida albicans .

Applications in Research

The versatility of this compound allows it to be utilized in various scientific applications:

  • Synthesis of Complex Molecules: It serves as a building block in organic synthesis, facilitating the development of more complex chemical entities.
  • Biochemical Assays: The compound is used in assays to study biological pathways and enzyme activities, contributing to drug discovery efforts.
  • Therapeutic Development: Investigated for potential therapeutic applications, particularly in oncology and infectious diseases.

Case Studies

Several case studies highlight the biological activity and potential applications of compounds related to this compound:

  • Inhibitory Studies on PD-L1 : A study demonstrated that derivatives similar to this compound can disrupt PD-L1 interactions in cell-based assays, leading to enhanced T-cell activation and potential therapeutic implications for cancer treatment .
  • Antimicrobial Screening : Research evaluating the antimicrobial efficacy of halogenated pyridines revealed that modifications at the phenyl ring significantly influence antibacterial activity, suggesting that further optimization could yield more potent derivatives .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm). ¹⁹F NMR confirms fluorine environment (δ -110 to -120 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M-H]⁻ at m/z 324.98 .
  • X-ray Crystallography : Resolves steric hindrance between bromine and pyridine ring (bond angles ~120°) .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer :
Contradictions arise from protonation states (carboxylic acid vs. carboxylate):

  • pH-Dependent Solubility : Measure solubility in buffers (pH 2–12) using UV-Vis spectroscopy (λmax ~270 nm). Carboxylic acid form is soluble in DMSO (≥50 mg/mL), while carboxylate dissolves in aqueous NaOH (pH >10) .
  • COSMO-RS Simulations : Predict solvation free energy in mixed solvents (e.g., ethanol/water) to optimize reaction conditions .

Basic: What are its potential applications in medicinal chemistry?

Q. Methodological Answer :

  • Pharmacophore Design : The pyridine-carboxylic acid moiety chelates metal ions (e.g., Zn²⁺ in enzyme active sites), while bromo/fluoro groups enhance lipophilicity (logP ~2.5) for blood-brain barrier penetration .
  • In Vitro Assays : Test kinase inhibition (IC₅₀) using ADP-Glo™ assays or antimicrobial activity via microdilution (MIC against S. aureus) .

Advanced: How to address low yields in scale-up synthesis?

Q. Methodological Answer :

  • Process Optimization :
    • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., bromination) .
    • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to maximize yield (e.g., 70% → 85% via 10 mol% Pd(OAc)₂ in DMF at 90°C) .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., debrominated derivatives), mitigated via inert atmosphere (N₂/Ar) .

Basic: What stability precautions are necessary for long-term storage?

Q. Methodological Answer :

  • Degradation Pathways : Hydrolysis of the ester linkage (if present) or photodebromination under UV light .
  • Storage Conditions : Store at -20°C in amber vials under desiccant (silica gel). Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .

Advanced: How to validate contradictory biological activity reports?

Q. Methodological Answer :

  • Dose-Response Curves : Replicate assays (e.g., IC₅₀ for COX-2 inhibition) across multiple labs to rule out batch variability .
  • Metabolite Screening : Incubate with liver microsomes (CYP450 isoforms) to identify active/inactive metabolites via HR-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.